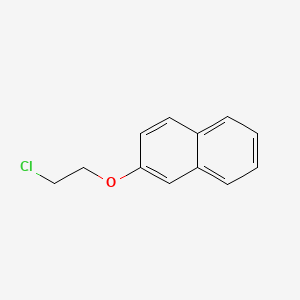
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of two 3-chlorophenyl groups and a fluorine atom attached to a pyrimidine ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-fluorouracil.
Formation of Intermediate: The 3-chloroaniline is reacted with 5-fluorouracil under specific conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the pyrimidine ring.
Final Product:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: May yield derivatives with different functional groups.
Oxidation Reactions: Can produce oxidized forms of the compound.
Reduction Reactions: May result in reduced derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting their activity and affecting biochemical pathways.
Interact with DNA or RNA: Potentially interfering with genetic processes.
Modulate Cellular Signaling: Affecting cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N2,N4-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-BIS(3-CHLOROPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of both 3-chlorophenyl groups and a fluorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H11Cl2FN4 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
2-N,4-N-bis(3-chlorophenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H11Cl2FN4/c17-10-3-1-5-12(7-10)21-15-14(19)9-20-16(23-15)22-13-6-2-4-11(18)8-13/h1-9H,(H2,20,21,22,23) |
Clave InChI |
RUPMYJYSOQCMBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)



